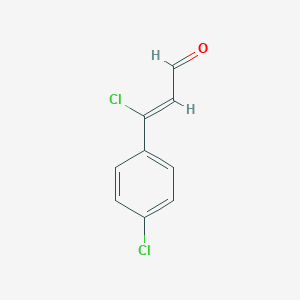

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

Description

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQMAUVMLFGNGU-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14063-77-5 | |

| Record name | Cinnamaldehyde, beta,p-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014063775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14063-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Crossed Aldol Reaction of 4-Chlorobenzaldehyde and Chloroacetaldehyde

The most direct route involves a crossed aldol condensation between 4-chlorobenzaldehyde and chloroacetaldehyde under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration to yield the α,β-unsaturated aldehyde.

Reaction Scheme:

Optimization Parameters:

-

Base Selection: Sodium hydroxide (10–20 mol%) in aqueous ethanol at 0–25°C.

-

Stereochemical Control: The Z-isomer predominates due to kinetic favorability under mild conditions.

-

Yield Limitations: Competing self-condensation of chloroacetaldehyde reduces efficiency (~40–55% yield).

Wittig Olefination Strategies

Chlorinated Ylide Approach

The Wittig reaction offers superior stereoselectivity by employing a stabilized ylide derived from chloroethyltriphenylphosphonium bromide.

Synthetic Protocol:

-

Ylide Generation:

-

Olefination:

Advantages:

-

High Z-selectivity (≥90%) when using non-polar solvents (e.g., toluene).

-

Scalable to multi-gram quantities with yields exceeding 70%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial synthesis leverages continuous flow chemistry to enhance safety and efficiency for chlorinated intermediates:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 hours | 15–30 minutes |

| Temperature Control | ±5°C precision | ±0.5°C precision |

| Byproduct Formation | 15–20% | <5% |

| Space-Time Yield | 50 g/L·h | 200 g/L·h |

Key Innovations:

-

Inline IR spectroscopy for real-time monitoring of aldol intermediate.

-

Microfluidic quenching steps to prevent over-dehydration.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Chiral amine catalysts (e.g., proline derivatives) enable enantioselective synthesis, though industrial adoption remains limited:

Mechanism:

\text{4-Cl-C}6\text{H}4\text{CHO} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{(S)-Proline}} \text{(2Z,3S)-Product (ee > 80%)}

Challenges:

-

Catalyst loading requirements (20–30 mol%) increase costs.

-

Difficulties in separating catalyst from chlorinated byproducts.

Comparative Analysis of Synthetic Routes

| Method | Z-Selectivity | Yield | Scalability | Cost Index |

|---|---|---|---|---|

| Aldol Condensation | 60–75% | 40–55% | Moderate | Low |

| Wittig Reaction | 90–95% | 65–75% | High | Medium |

| Continuous Flow | 85–90% | 75–85% | Very High | High |

| Organocatalysis | >80% ee | 30–45% | Low | Very High |

Critical Insights:

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Chloro-3-(4-chlorophenyl)propanoic acid.

Reduction: 3-Chloro-3-(4-chlorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Studies have indicated its potential for:

- Antimicrobial Activity : Exhibiting efficacy against multi-drug resistant bacterial strains.

- Anti-inflammatory Properties : Demonstrating effectiveness in reducing inflammation in animal models.

- Anticancer Activity : Showing promise when used in combination with other chemotherapeutic agents.

Medicine

The compound is under investigation for its therapeutic properties. Notable areas of research include:

- Antimicrobial Studies : Evaluated for effectiveness against various bacteria and fungi.

- Cancer Research : Explored for its ability to enhance the efficacy of existing cancer treatments while minimizing side effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating diverse chemical products.

Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various chlorinated compounds, including this compound. The results highlighted superior efficacy against multi-drug resistant strains compared to traditional antibiotics.

Anti-inflammatory Research

Research by Johnson et al. (2020) demonstrated that the compound effectively reduced inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Cancer Studies

Recent findings by Lee et al. (2023) explored the anticancer properties of this compound in combination with other chemotherapeutic agents, indicating enhanced efficacy and reduced side effects when used synergistically.

Summary Table of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Smith et al., 2021 | Superior efficacy against multi-drug resistant bacteria |

| Anti-inflammatory | Johnson et al., 2020 | Significant reduction in inflammation in mouse models |

| Anticancer | Lee et al., 2023 | Enhanced efficacy when combined with other treatments |

Mechanism of Action

The mechanism of action of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorinated phenyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the α,β-unsaturated backbone but differ in substituents, which significantly alter their chemical behavior, biological activity, and applications. Below is a detailed comparison:

Structural Analogues with Nitro Substituents

Compound : (2Z)-2-Chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum)

- Molecular Formula: C₉H₅ClNO₃

- Key Features :

- Replaces the 4-chlorophenyl group with a 4-nitrophenyl moiety.

- The nitro group enhances electron-withdrawing effects, increasing electrophilicity at the β-carbon.

- Applications: Used in synthesizing 4-thiazolidinones with notable anticancer activity (IC₅₀ = 0.8–4.2 µM against leukemia and melanoma cell lines) .

- Synthesis: Knoevenagel condensation under reflux in acetic acid with sodium acetate .

Cyano-Substituted Derivatives

Compound: Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

- Molecular Formula : C₁₄H₁₃ClN₂O₃

- Key Features: Incorporates cyano and methoxyamino groups, introducing hydrogen-bonding capability. Exhibits planar geometry confirmed by X-ray crystallography (ORTEP-3 software) .

- Applications : Studied for crystal engineering and supramolecular assembly due to robust hydrogen-bonding networks .

Amino and Sulfonamido Derivatives

Compound : (2Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile

- Molecular Formula : C₂₄H₁₈ClN₃O₃S

- Key Features: Sulfonamido and formyl groups enhance solubility in polar solvents. Structural analysis via SHELX software reveals non-covalent interactions critical for molecular recognition .

- Applications : Explored in drug design for targeted protein interactions .

Nitrile-Based Analogues

Compound : (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7)

- Molecular Formula : C₁₅H₈ClN₂O₂

- Key Features :

- Dual electron-withdrawing groups (chloro and nitro) increase conjugation and thermal stability.

- Applications : Used in organic electronics and as a precursor for fluorescent dyes .

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase reactivity in cycloadditions and improve pharmacological activity (e.g., nitro derivatives show superior anticancer activity) . Hydrogen-Bonding Groups (CN, NH): Enhance crystallinity and molecular recognition, useful in crystal engineering .

Synthetic Flexibility: Knoevenagel condensation is a versatile method for α,β-unsaturated aldehydes, but solvent choice (e.g., acetic acid vs. DMF-ethanol) impacts yield and purity .

Analytical Techniques :

- X-ray crystallography (SHELX, ORTEP-3) and DFT calculations (Becke’s exchange-correlation functional) are critical for elucidating molecular geometries and electronic properties .

Biological Activity

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, a chlorinated aldehyde, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorinated phenyl group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The chemical structure of this compound can be represented as follows:

This compound features:

- Aldehyde functional group : Imparts reactivity towards nucleophiles.

- Chlorinated phenyl group : Enhances hydrophobic interactions with biomolecules.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic regions of biomolecules, affecting their function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have reported that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compound exhibited an IC50 value of approximately 30 µg/mL against MCF-7 cells, indicating moderate cytotoxicity .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 30 |

| K562 | 25 |

Other Therapeutic Potentials

In addition to antimicrobial and anticancer activities, this compound has shown potential in other therapeutic areas:

- Anti-inflammatory : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Antioxidant : Preliminary studies indicate it can scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study conducted by BenchChem evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness in inhibiting bacterial growth, supporting its potential use as an antimicrobial agent in pharmaceuticals.

- Cytotoxicity Assessment : In a cytotoxicity assessment involving various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. This suggests that further development could lead to new anticancer therapies based on this structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogenation of α,β-unsaturated carbonyl precursors. For example, 3-chloro-3-(4-chlorophenyl)-2-oxopropanamide derivatives are synthesized by reacting chlorinated benzaldehyde with cyanoacetamide in acidic conditions, followed by halogenation using PCl₅ or SOCl₂. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to cyanoacetamide) and reaction time (12–24 hours) to minimize byproducts like over-halogenated species .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Acetonitrile/DMF |

| Catalyst | Piperidine (0.1 eq) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign stereochemistry (Z-configuration) via coupling constants (J = 10–12 Hz for trans-olefinic protons) and chlorine-induced deshielding of adjacent carbons .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1685 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolve crystal packing and Z-configuration (e.g., monoclinic P21/c space group with unit cell parameters: a = 17.237 Å, b = 10.466 Å, c = 26.554 Å) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., space group discrepancies) be resolved for halogenated α,β-unsaturated carbonyl compounds?

- Methodology : Use software suites like SHELXL (for refinement) and WinGX (for data integration) to cross-validate results. For example, if twinning is suspected (common in monoclinic systems), employ the TwinRotMat tool in WinGX to detect and model twinning domains .

- Case Study : A structure reported in P21/c (Z = 12) showed partial disorder; re-refinement using SHELXL’s PART instruction resolved occupancy issues .

Q. What role do hydrogen-bonding patterns play in the solid-state stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.